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molecular formula C13H16O3 B8447270 Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No. B8447270
M. Wt: 220.26 g/mol
InChI Key: TXQUWCMGAYXLMW-UHFFFAOYSA-N
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Patent
US06576657B2

Procedure details

The sub-title compound was prepared according to the method described in Example 1(iv) above from 7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester (3.3 g; 15 mmol; see Example 9(i) above) and Pd/C (10%; 0.5 g). The resultant mixture was filtered through Hyflo and concentrated. The crude product was purified using flash chromatography (Si-gel; heptane:EtOAc; 4:1). Yield 2.4 g (72%).
Name
7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1>[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH:10]2[C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester
Quantity
3.3 g
Type
reactant
Smiles
COC1=CC=C2CCC=C(C2=C1)C(=O)OC
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCCC(C2=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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